![molecular formula C6H7N3O2 B582096 3-amino-N-hydroxypyridine-2-carboxamide CAS No. 98140-94-4](/img/structure/B582096.png)
3-amino-N-hydroxypyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-hydroxypyridine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-amino-N-hydroxypyridine-2-carboxamide can be analyzed using quantum chemical calculations . These calculations can determine structure parameters in the ground state, barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Chemical Reactions Analysis
While specific chemical reactions involving 3-amino-N-hydroxypyridine-2-carboxamide are not available, there are studies on the reactions of related compounds. For example, pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The reactions of these compounds could provide some insights into the potential reactions of 3-amino-N-hydroxypyridine-2-carboxamide.Scientific Research Applications
Application in Solar Cells
3-Amino-N-hydroxypyridine-2-carboxamide has been used as a bifunctional additive in the production of stable and high-efficiency tin–lead perovskite solar cells . The compound, which contains a pyridine nitrogen and an –NH2 group, acts as a bidentate anchoring additive in the precursor solution to improve device performance . It effectively suppresses the oxidation of Sn2+ and retards the nucleation and crystallization rate, forming compact large-grained films and improving the carrier transport .
Use as a Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of functionalized pyrido [4,3-b] [1,4]oxazine and imidazo [1,2-a]pyridine derivatives .
Application in Hair Dyes
3-Amino-N-hydroxypyridine-2-carboxamide is commonly used as a component of oxidative hair dyes . This ingredient acts as a “coupler” and reacts with a “precursor.” In a typical formulation, a precursor is activated via an oxidant, such as peroxide .
Synthesis of β-Carbolin-1-ones
The compound is involved in the synthesis of 2,3-disubstituted 4-ethoxycarbonyl-β-carbolin-1-ones . This is achieved using palladium-catalyzed intramolecular amination of 3-amino-4- (2-bromophenyl)-2-pyridones prepared by the conjugate addition reaction of diethyl 2-aminomalonate to alkynyl imines .
Safety and Hazards
According to the safety data sheet provided by Sigma-Aldrich, 3-amino-N-hydroxypyridine-2-carboxamide is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
3-amino-N-hydroxypyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-2-1-3-8-5(4)6(10)9-11/h1-3,11H,7H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXHXXVOPKZDDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.